8A-(chloromethyl)octahydroindolizine hydrochloride
Description
Chemical Identity and Classification
8a-(Chloromethyl)octahydroindolizine hydrochloride (CAS: 2241130-91-4) is a bicyclic amine derivative belonging to the indolizidine alkaloid family. Its molecular formula is C₉H₁₇Cl₂N , with a molecular weight of 210.15 g/mol . The IUPAC name, 8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine hydrochloride, reflects its fully saturated indolizine core modified by a chloromethyl substituent at the 8a position and a hydrochloride counterion.
Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇Cl₂N |
| Molecular Weight | 210.15 g/mol |
| CAS Registry Number | 2241130-91-4 |
| Salt Form | Hydrochloride |
| Structural Class | Bicyclic amine (indolizidine) |
The compound is classified as a synthetic indolizidine derivative due to its fully hydrogenated bicyclic framework (octahydroindolizine) and synthetic chloromethyl functionalization .
Historical Context in Heterocyclic Chemistry
The indolizidine core traces its origins to early 20th-century heterocyclic chemistry. Indolizine, the parent aromatic system, was first synthesized in 1912 by Scholtz via thermal condensation of 2-methylpyridine with acetic anhydride . This discovery marked a pivotal moment in understanding fused bicyclic systems containing bridgehead nitrogen atoms.
Hydrogenation of indolizine derivatives emerged as a key strategy for accessing saturated analogs. The synthesis of octahydroindolizine frameworks gained prominence in the 1980s–1990s during investigations into alkaloid biosynthesis and pharmacological activity . The introduction of chloromethyl groups, as seen in this compound, represents a modern synthetic modification to enhance reactivity for further functionalization .
Significance in Indolizidine Alkaloid Research
Indolizidine alkaloids, such as swainsonine and castanospermine, are renowned for their glycosidase-inhibiting properties and roles in medicinal chemistry . Synthetic derivatives like this compound serve three primary purposes:
- Intermediate Synthesis : The chloromethyl group enables nucleophilic substitution, facilitating the creation of C8a-alkylated indolizidines for structure-activity studies .
- Structural Probes : Its saturated core mimics natural indolizidines while allowing systematic exploration of substituent effects on bioactivity .
- Model for Natural Product Analogues : The compound’s synthetic flexibility supports the development of constrained peptide mimics and glycosidase inhibitor candidates .
Structural Relationship to Natural Indolizidine Compounds
Natural indolizidines share a bicyclic framework but often feature hydroxyl or methyl groups. For example:
- Swainsonine : Contains hydroxyl groups at C1 and C8a .
- (−)-Coniceine : A simple octahydroindolizine with a methyl group at C1 .
In contrast, this compound replaces the typical hydroxyl or methyl substituents with a chloromethyl group at C8a, introducing steric bulk and electrophilic reactivity. This modification aligns with strategies to enhance binding affinity in synthetic analogs .
Structural Comparison Table
The chloromethyl group’s electronegativity and leaving-group potential differentiate this synthetic derivative from natural counterparts, enabling its use in cross-coupling and alkylation reactions .
Properties
IUPAC Name |
8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKLPBUGJEHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Routes
Reductive Cyclization of Pyridine-Containing Precursors
A primary route involves catalytic hydrogenation of pyridine-derived intermediates. For example:
- Chalcone Hydrogenation :
- A chalcone intermediate (e.g., 1-aryl-3-(2-pyridinyl)-2-propen-1-one) undergoes rhodium-catalyzed hydrogenation in acetic acid under high pressure (414 kPa) to yield octahydroindolizine derivatives.
- Key Step :
$$
\text{Chalcone} \xrightarrow[\text{H}_2 (\text{Rh/C, AcOH})]{\text{High Pressure}} \text{Octahydroindolizine Skeleton}
$$ - The chloromethyl group is introduced via alkylation of the intermediate with chloromethylating agents (e.g., chloromethyl ethers or chloroiodomethane).
- Post-Cyclization Functionalization :
Table 1: Representative Conditions for Reductive Cyclization
| Precursor | Catalyst | Solvent | Pressure | Yield | Source |
|---|---|---|---|---|---|
| 1-Aryl-3-pyridinylpropenone | Rh/C (5%) | Acetic acid | 414 kPa | 50–62% |
Enantioselective Synthesis from Chiral Synthons
Asymmetric methods leverage chiral starting materials like L-aspartic acid or D-glucose:
- Homer-Wadsworth-Emmons Reaction :
- (S)-3-(Cbz-amino)-4-(tert-butyldimethylsilyloxy)butanal, derived from L-aspartic acid, undergoes Horner-Wadsworth-Emmons olefination followed by reductive cyclization to form the indolizidine core.
- Critical Step :
$$
\text{Chiral Aldehyde} \xrightarrow[\text{Reductive Cyclization}]{\text{NaBH}4/\text{LiAlH}4} \text{Octahydroindolizine}
$$ - Chloromethylation is achieved via nucleophilic substitution (e.g., using chloromethyl chloride in DMF).
Alternative Pathways
Organometallic Cyclization
Organozinc and copper-mediated cyclizations enable modular assembly:
- Zinc Insertion-Allylation :
- β-Amino iodides undergo zinc insertion, followed by copper-catalyzed allylation with dichlorides (e.g., 3-chloro-2-(chloromethyl)propene) to form piperidine intermediates, which cyclize to indolizidines.
- Example :
$$
\text{β-Amino Iodide} \xrightarrow[\text{Zn, CuI}]{\text{Allylation}} \text{5-Methylene Piperidine} \xrightarrow{\text{Cyclization}} \text{Indolizidine}
$$
Table 2: Organometallic Cyclization Parameters
| Substrate | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Protected β-amino iodide | Zn, CuI, 3-chloro-2-(chloromethyl)propene | 0–25°C | 35–50% |
Hydrochloride Salt Formation
The final step involves protonation of the free base:
Challenges and Optimization
Diastereoselectivity
Industrial-Scale Considerations
- Cost Drivers : Rhodium catalysts and chiral synthons increase production costs.
- Green Chemistry : Substituting Rh with Pd/C or Raney Ni reduces expenses but may lower yields.
Chemical Reactions Analysis
8A-(chloromethyl)octahydroindolizine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functionalizations that are critical in synthetic chemistry .
Biology
- Biological Activity Studies : Research indicates that this compound interacts with biological macromolecules, making it a candidate for studying protein modifications and enzyme interactions .
Medicine
- Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent. Preliminary studies suggest it may have anticancer properties and could be useful in drug development .
Documented Case Studies
Several case studies highlight the compound's biological activities:
-
Anticancer Activity Evaluation (2023)
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC value of 15 µM after 48 hours of treatment.
-
Antimicrobial Activity Study (2024)
- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anti-inflammatory Model Study (2025)
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 8A-(chloromethyl)octahydroindolizine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound may also interact with various pathways involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., chloromethyl groups, bicyclic amines, or hydrochloride salts) or pharmacological relevance:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Reactivity :
- The chloromethyl group in 8A-(chloromethyl)octahydroindolizine HCl likely confers alkylating properties, similar to N-p-tosyl-L-phenylalanine chloromethyl ketone (Compound 8) , which is used to inhibit proteases via covalent modification .
- In contrast, Octodrine HCl lacks reactive functional groups, aligning with its role as a stimulant .
Pharmacological Effects :
- Compound 8 () induced a 2–3.5-fold increase in luciferase activity at low concentrations but exhibited cytotoxicity at higher doses, suggesting a narrow therapeutic window .
- Octodrine HCl is classified as a stimulant, though its exact mechanism remains unspecified in the evidence .
Stability and Handling: Octodrine HCl is supplied as a crystalline solid with long-term stability (≥5 years at -20°C) . No stability data are available for the target compound or Compound 7.
Biological Activity
8A-(chloromethyl)octahydroindolizine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activities. With the molecular formula C9H17Cl2N, this compound features a chloromethyl group attached to an octahydroindolizine ring. Its synthesis and biological interactions make it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine; hydrochloride
- Molecular Formula : C9H17Cl2N
- InChI Key : NJEKLPBUGJEHFB-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Octahydroindolizine and chloromethyl chloride.
- Conditions : The reaction is usually conducted in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product under controlled conditions.
This method allows for the efficient production of the compound, which can then be utilized in various research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can significantly alter their function. This interaction may influence various cellular pathways, contributing to its potential therapeutic effects.
Research Findings
Recent studies have explored the compound's biological activities, revealing several key findings:
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics .
- Cytotoxic Effects : Investigations have shown that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies .
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell proliferation. The observed IC50 values indicated promising potential for further development as an anticancer drug.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 8A-(bromomethyl)octahydroindolizine hydrochloride | Bromomethyl group | Similar antimicrobial properties |
| 8A-(iodomethyl)octahydroindolizine hydrochloride | Iodomethyl group | Enhanced reactivity but less studied |
| 8A-(methyl)octahydroindolizine hydrochloride | Methyl group | Reduced reactivity; limited biological activity |
The presence of halogen atoms (chlorine, bromine, iodine) in these compounds significantly influences their reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8A-(chloromethyl)octahydroindolizine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Multi-step synthesis typically involves cyclization of precursors followed by chloromethylation. For example, analogous chloromethyl-heterocycle syntheses use controlled temperatures (0–5°C) for chloromethyl group introduction to minimize side reactions . Optimize solvent polarity (e.g., dichloromethane or acetonitrile) to enhance intermediate stability. Monitor reaction progress via TLC or HPLC, referencing retention times from structurally similar compounds .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the octahydroindolizine backbone and chloromethyl group. Compare chemical shifts with databases for related bicyclic amines .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase. Purity thresholds should exceed 95% (area normalization) .
- Elemental Analysis : Validate chloride content via ion chromatography or silver nitrate titration .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in drug design applications?
- Methodological Answer :
- Use DFT calculations (e.g., Gaussian or ORCA) to model electrophilic reactivity at the chloromethyl site. Compare with analogs like ethyl 5-(chloromethyl)nicotinate hydrochloride to identify substitution patterns .
- Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Validation : Cross-check purity data (HPLC/MS) from independent labs to rule out impurities as confounding factors .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. saline) .
Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?
- Methodological Answer :
- Protein Binding : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics with target proteins. For example, SPR has been applied to chloromethyl-quinoline derivatives to measure values .
- Nucleic Acid Interactions : Fluorescence quenching assays (e.g., ethidium bromide displacement) can assess DNA/RNA binding affinity .
Q. What are the safety protocols for handling this compound in academic labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles. Use fume hoods for synthesis steps involving volatile intermediates .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Parameter Sensitivity : Minor changes in reaction time, temperature, or catalyst purity (e.g., Pd/C vs. Raney Ni) can alter yields. Document all variables meticulously .
- Intermediate Isolation : Differences in workup procedures (e.g., column chromatography vs. crystallization) affect final purity and yield .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Confirmation
| Technique | Parameter | Expected Outcome |
|---|---|---|
| -NMR | Chloromethyl protons | δ 4.2–4.5 ppm (quartet) |
| HPLC | Retention time | 8.2 ± 0.3 min (C18, 70:30 ACN/H2O) |
| Elemental Analysis | Chloride content | 12.5–13.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
